Sulfuric acid, zirconium salt, basic

Description

Nomenclature and Chemical Identity in Research Contexts

In academic and research literature, "Sulfuric acid, zirconium salt, basic" is known by several synonyms, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for navigating the scientific landscape.

The compound is most commonly referred to as basic zirconium sulfate (B86663) . This name reflects its composition, indicating a salt of sulfuric acid and zirconium that is basic in nature, often due to the presence of hydroxyl or oxide groups. Other frequently used synonyms in academic circles include:

Zirconium(IV) sulfate oxide hydrate : This name provides more specific information about the oxidation state of zirconium (IV) and the presence of both oxide and water (hydrate) components in its structure. americanelements.comnih.govlabsolu.ca

Zirconyl sulfate : This term is also used, implying the presence of the zirconyl ion (ZrO²⁺), a common feature in aqueous zirconium chemistry. wikipedia.org

Hydrated pentazirconyl disulfate : This more complex name describes a specific crystalline form and stoichiometry of a basic zirconium sulfate.

The interchangeability of these names in scientific literature underscores the complexity of zirconium sulfate chemistry. The exact composition and structure can vary depending on the method of preparation and the degree of hydration.

Table 1: Common Synonyms and Identifiers

| Common Name | IUPAC Name Recommendation | CAS Number |

|---|---|---|

| Basic zirconium sulfate | Zirconium oxide sulfate | 84583-91-5 chemicalbook.com |

| Zirconium(IV) sulfate oxide hydrate | Zirconium(IV) sulfate oxide hydrate | 52037-76-0 nih.gov |

Significance of Basic Zirconium Sulfate in Advanced Materials Science and Chemistry

The importance of basic zirconium sulfate lies primarily in its role as a versatile precursor and its application in catalysis. Its ability to be transformed into other valuable zirconium compounds makes it a cornerstone in the production of advanced materials.

Basic zirconium sulfate is a key intermediate in the production of high-purity zirconium dioxide (ZrO₂), also known as zirconia. google.com Zirconia is a highly sought-after ceramic material known for its exceptional thermal stability, mechanical strength, and corrosion resistance. researchgate.netnih.gov The synthesis of zirconia from basic zirconium sulfate typically involves a calcination process, where the basic salt is heated to high temperatures to decompose it into the oxide form. google.commdpi.com

This process allows for the production of zirconia with controlled purity and particle size, which is crucial for its application in advanced ceramics, thermal barrier coatings, and solid oxide fuel cells. Furthermore, basic zirconium sulfate can be used as a starting material for the synthesis of other zirconium compounds, such as zirconium oxychloride and various zirconium salts, by reacting it with appropriate acids or bases. researchgate.net

While basic zirconium sulfate itself is not typically the final catalytic material, it is intimately related to the preparation of highly acidic catalysts. Specifically, sulfated zirconia (SO₄²⁻/ZrO₂) is a well-established solid superacid catalyst with significant industrial importance. acs.orgmdpi.comtandfonline.com These catalysts are prepared by treating zirconium hydroxide (B78521) (which can be derived from basic zirconium sulfate) with sulfuric acid, followed by calcination. iaea.orgpsu.edu

The resulting sulfated zirconia exhibits strong Brønsted and Lewis acid sites on its surface, making it highly effective in a variety of acid-catalyzed reactions. psu.eduresearchgate.net

Table 2: Industrial Processes Utilizing Sulfated Zirconia Catalysts

| Industrial Process | Role of Sulfated Zirconia |

|---|---|

| Hydrocarbon Isomerization | Catalyzes the conversion of linear alkanes to branched isomers, increasing the octane (B31449) number of gasoline. mdpi.com |

| Alkylation | Used in the alkylation of isoparaffins with olefins to produce high-octane gasoline components. |

| Esterification | An efficient catalyst for the synthesis of esters, including the production of biodiesel. researchgate.net |

| Acylation | Facilitates the acylation of aromatic compounds. |

The catalytic activity of sulfated zirconia is attributed to the strong inductive effect of the sulfate groups on the zirconia surface, which enhances the acidity of the material. The properties of the final catalyst, such as its surface area and acidity, can be tailored by controlling the preparation conditions, including the concentration of the zirconium sulfate precursor. psu.eduresearchgate.net

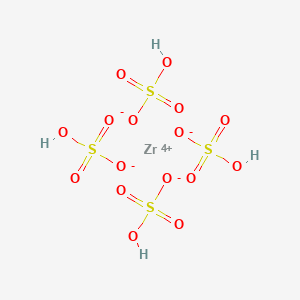

Structure

2D Structure

3D Structure

Properties

CAS No. |

84583-91-5 |

|---|---|

Molecular Formula |

C26H19ClO2 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

1-chloro-9,10-diphenylanthracene-9,10-diol |

InChI |

InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |

InChI Key |

QGUARODFGRMJTP-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Zr+4] |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |

Other CAS No. |

84583-91-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Basic Zirconium Sulfate

Precursor Materials and Feedstock Considerations

The selection and processing of precursor materials are foundational to the successful synthesis of basic zirconium sulfate (B86663). The primary source of zirconium is zircon sand, which requires significant chemical processing to become a reactive intermediate suitable for subsequent synthesis steps.

Zircon sand, a zirconium silicate (B1173343) (ZrSiO₄), is the most common and economical source of zirconium. up.ac.za However, its chemical inertness and stability necessitate aggressive decomposition methods. up.ac.za The initial step involves breaking down the zircon structure, typically through alkaline decomposition, to render the zirconium soluble in acid. zirconiumworld.comzirconiumworld.com There are three primary methods for this decomposition. zirconiumworld.comzirconiumworld.com

One common industrial process involves fusing the zircon ore with an alkali metal carbonate or hydroxide (B78521), such as sodium carbonate or sodium hydroxide. zirconiumworld.comgoogle.com This high-temperature reaction converts the insoluble zirconium silicate into compounds like sodium zirconate (Na₂ZrO₃) and sodium silicate (Na₂SiO₃). zirconiumworld.comgoogle.com The resulting fused mass, or "frit," is then leached with water to remove the soluble sodium silicate and other impurities, leaving behind a filter cake containing the zirconium. zirconiumworld.comresearchgate.net This cake is then treated with acid to create a soluble zirconium salt solution. zirconiumworld.comresearchgate.net

| Decomposition Method | Alkaline Reagent | Typical Reaction Temperature | Key Product | Reported Decomposition Rate |

|---|---|---|---|---|

| Sodium Hydroxide Fusion | Sodium Hydroxide (NaOH) | 923-973 K | Sodium Zirconate (Na₂ZrO₃) | ~99% |

| Sodium Carbonate Sintering | Sodium Carbonate (Na₂CO₃) | High Temperature | Sodium Silicon Zirconate | ~95% |

| Lime Sintering | Limestone (CaCO₃) & Calcium Chloride (CaCl₂) | 1373-1473 K | Calcium Zirconate | 97-98% |

Following the alkaline decomposition and removal of silicates, the zirconium-containing product is typically dissolved in an acid to form a soluble zirconium salt, which serves as the direct precursor for the precipitation of basic zirconium sulfate. google.comresearchgate.net Hydrochloric acid is frequently used to dissolve the sodium zirconate, forming a clear solution of zirconyl chloride (ZrOCl₂) and silicic acid. google.com Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) is the most common water-soluble derivative of zirconium and a key intermediate in many chemical processes. wikipedia.orgosti.gov

This zirconyl chloride solution becomes the feedstock for the subsequent precipitation step. mdpi.com The process is designed to produce a solution with a specific zirconium concentration, which is a critical parameter for the efficient precipitation of the basic sulfate. google.com For example, a ZrO₂ concentration in the range of 0.75% to 1.5% is often preferred. google.com

The precipitation of basic zirconium sulfate is initiated by the addition of a sulfate source to the acidic zirconium salt solution. google.com The choice of sulfate source can vary depending on the specific process and desired product characteristics.

Common sources of sulfate ions include:

Sulfuric Acid (H₂SO₄) : A direct and common source for providing the necessary sulfate ions. google.comresearchgate.net It can be added in various concentrations to the zirconyl chloride solution. google.com

Alkali Metal Sulfates : Salts such as sodium sulfate (Na₂SO₄) and potassium sulfate (K₂SO₄) are effective sulfate sources. google.com

Ammonium (B1175870) Sulfate ((NH₄)₂SO₄) : This salt is also used as a precipitation agent in some processes. up.ac.zagoogle.com

The molar ratio of sulfate to zirconium is a crucial parameter that is carefully controlled to ensure the formation of the "basic" sulfate, with a typical target ratio of SO₄:ZrO₂ being between 0.2:1 and 1:1. google.com

Wet Precipitation Techniques

Wet precipitation is the standard method for synthesizing basic zirconium sulfate. This technique relies on carefully controlling chemical conditions, such as reactant concentrations, temperature, and pH, to precipitate the desired compound from an aqueous solution.

The formation of basic zirconium sulfate is an acid-base reaction that occurs when the sulfate solution is added to the zirconyl chloride solution. utah.edu The term "basic" refers to the fact that the molar ratio of zirconium to sulfate in the precipitate is higher than that of neutral zirconium sulfate (Zr(SO₄)₂). utah.edu For example, a common form of basic zirconium sulfate is pentazirconyl disulfate, Zr₅O₈(SO₄)₂, which has a zirconium to sulfate ratio of 5:2. utah.eduup.ac.zamdpi.com

The reaction involves the hydrolysis of zirconium species in the solution and their subsequent reaction with sulfate ions. The mixture is typically heated to temperatures between 75°C and 100°C to facilitate the precipitation of the basic zirconium sulfate while other components, like silicic acid, remain in the solution. google.com

Control of pH is arguably the most critical parameter in the precipitation process. up.ac.zamdpi.com The pH of the solution directly influences the precipitation yield of zirconium and the co-precipitation of impurities, particularly iron (Fe) and aluminum (Al). mdpi.com The synthesis is typically carried out in a narrow, acidic pH range of 1.2 to 2.0. mdpi.com

Research has shown that as the pH is increased within this range, the precipitation yield of zirconium rises significantly. mdpi.com However, increasing the pH beyond a certain point leads to a sharp increase in the precipitation of unwanted impurities like Fe(III) and Al(III). mdpi.com The optimal pH is therefore a balance between maximizing zirconium recovery and maintaining product purity. Studies have identified an optimum final pH of approximately 1.6 for the precipitation process. mdpi.comresearchgate.netdiva-portal.org At this pH, a zirconium precipitation yield of over 96% can be achieved while keeping the co-precipitation of iron and aluminum low. mdpi.comresearchgate.netdiva-portal.org An ammonia-containing solution or sodium carbonate is often used to adjust the pH to the desired level. mdpi.comgoogle.com

| Final pH | Zr Precipitation Yield (%) | Observation |

|---|---|---|

| 1.2 | 62.1 | Lower yield of zirconium. |

| 1.6 | 96.1 | Optimum yield of zirconium with low impurity co-precipitation. |

| >1.6 | >96.1 | Noticeable increase in Fe(III) and Al(III) co-precipitation. |

Temperature Effects on Precipitation

Temperature plays a crucial role in the precipitation of basic zirconium sulfate, directly impacting the yield and purity of the product. Research indicates that the precipitation process is typically conducted within a temperature range of 60–90 °C. mdpi.com Within this range, an increase in temperature generally leads to a higher precipitation yield for both zirconium and hafnium. mdpi.com

Studies have identified an optimal temperature for this process to be 75 °C. mdpi.comresearchgate.net At this temperature, a high recovery of zirconium can be achieved while minimizing the co-precipitation of impurities like iron and aluminum, especially when the pH is controlled. mdpi.com For instance, at 75 °C and a pH of approximately 1.6, a zirconium precipitation yield of 96.18% has been reported. mdpi.comresearchgate.net Higher temperatures, such as 90 to 100 °C, can significantly reduce the reaction time. At 90 °C, the reaction may be complete in about one hour, while at 100 °C, it can be almost instantaneous. google.com

Interactive Data Table: Effect of Temperature on Zirconium Precipitation Yield

| Temperature (°C) | Zr Precipitation Yield (%) | Notes | Reference |

| 60 | Increased with temperature | Part of the effective range for precipitation. | mdpi.com |

| 75 | 96.18 | Considered the optimum temperature for recovery of Zr and Hf. | mdpi.comresearchgate.net |

| 90 | - | Reaction time is significantly reduced to about one hour. | google.com |

| 100 | - | Reaction is almost instantaneous. | google.com |

Stoichiometric Ratios of Reactants

The stoichiometric ratio of zirconium to sulfate is a determining factor in the successful precipitation of basic zirconium sulfate. The most commonly cited molar ratio for Zr/SO₄ is 5:2. mdpi.comresearchgate.net This ratio corresponds to the formation of the compound often represented by the formula Zr₅O₈(SO₄)₂·xH₂O. mdpi.com

Maintaining the appropriate reactant ratio is critical for maximizing the precipitation yield. In processes starting from sulfuric acid leach solutions, the initial sulfate concentration can be high. Therefore, a partial removal of sulfate ions is often necessary to achieve the desired Zr/SO₄ ratio. mdpi.com For example, after reducing the sulfate concentration in a solution from 112.0 g/L to 12.4 g/L, a suitable molar ratio of zirconium to sulfate of about 2.5:1 (which is equivalent to 5:2) was achieved, leading to optimal precipitation. mdpi.com In other processes, the molar ratio of SO₄:ZrO₂ is controlled within a range of about 0.2:1 to 1:1, with a preferred range of 0.5:1 to 0.6:1. google.com

Influence of Co-existing Ions on Purity

The purity of the precipitated basic zirconium sulfate is significantly affected by the presence of co-existing ions in the source solution. Common impurities in zirconium leach solutions include Fe(III), Al(III), Nb(V), and Hf(IV). mdpi.comresearchgate.net

The precipitation of basic zirconium sulfate is typically carried out at a pH below 2.0. mdpi.com This acidic condition is advantageous as it minimizes the co-precipitation of Fe(III) and Al(III), which tend to precipitate at higher pH values. mdpi.com By controlling the final pH at around 1.6, most of the iron and aluminum can be kept in the solution, resulting in a precipitate with low concentrations of these impurities. mdpi.comresearchgate.net

Niobium (Nb(V)) can be selectively removed before zirconium precipitation. By adjusting the pH of the solution to approximately 1.0, Nb can be preferentially precipitated. mdpi.comresearchgate.net

Hafnium (Hf(IV)), due to its chemical similarity to zirconium, tends to co-precipitate with the basic zirconium sulfate. mdpi.com The separation of hafnium from zirconium is a more complex process and is often addressed in subsequent purification stages. A typical basic zirconium sulfate precipitate might contain around 33.77% Zr and 0.59% Hf. mdpi.comresearchgate.net

Interactive Data Table: Management of Co-existing Ions

| Ion | Chemical Formula | Management Strategy | Result | Reference |

| Iron(III) | Fe(III) | Control pH at ~1.6 | Remains in solution, low concentration in precipitate. | mdpi.com |

| Aluminum(III) | Al(III) | Control pH at ~1.6 | Remains in solution, low concentration in precipitate. | mdpi.com |

| Niobium(V) | Nb(V) | Preferential precipitation at pH ~1.0 before Zr precipitation. | Separated from the zirconium-containing solution. | mdpi.comresearchgate.net |

| Hafnium(IV) | Hf(IV) | Co-precipitates with zirconium. | Present in the final basic zirconium sulfate product. | mdpi.com |

Separation and Purification Strategies

To obtain high-purity basic zirconium sulfate, various separation and purification strategies are employed, primarily targeting the removal of silica (B1680970) and excess sulfate.

Silica Removal: In processes that start from the fusion of zirconium siliceous ores (like zircon sand), silica is a major impurity. google.com One method involves dissolving the fused ore in hydrochloric acid to form a solution of zirconyl chloride and silicic acid. The basic zirconium sulfate is then precipitated while the silicic acid is kept in solution, allowing for its separation. google.com Another approach involves heating a zirconium sulfate solution with a free sulfuric acid concentration between 10 and 45 percent at a temperature of at least 125°F to precipitate the silica, which is then removed by filtration. google.com

Sulfate Removal: As mentioned, controlling the Zr/SO₄ ratio is crucial. In solutions with high sulfate concentrations, a partial removal step is necessary. This is often achieved by adding calcium chloride (CaCl₂). mdpi.com The calcium ions react with sulfate ions to form calcium sulfate (gypsum), which precipitates and can be filtered off. The addition of 120 g of CaCl₂ per liter of solution has been shown to be effective in reducing the sulfate concentration to an optimal level for zirconium precipitation. mdpi.comresearchgate.net The precipitate can then be washed to remove occluded impurities. google.com The prepared basic zirconium sulfate can be dissolved in acids like hydrochloric acid for further purification or conversion into other zirconium compounds like zirconium oxychloride. mdpi.com

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is another method for preparing basic zirconium sulfate. This technique involves crystallization from aqueous solutions under high temperature and pressure. It has been used to prepare crystalline basic zirconium sulfate with the formula Zr(OH)₂SO₄. iaea.org

The crystal structure of basic zirconium sulfate prepared via hydrothermal synthesis has been determined to be orthorhombic. iaea.org This method can yield well-defined crystalline materials. Mesoporous sulfated zirconia has also been prepared using a two-step synthesis involving a hydrothermal route, resulting in a material with a high surface area. researchgate.net Studies on the hydrothermal synthesis of zircon (ZrSiO₄) have been conducted at 250°C, indicating that this method is suitable for producing crystalline zirconium compounds. rsc.org

Alternative Synthesis Routes and Novel Techniques

Besides direct precipitation, other routes for synthesizing basic zirconium sulfate have been developed, often as part of a larger process for producing pure zirconium compounds from ores.

One comprehensive process starts with fusing a zirconium siliceous ore, such as zircon sand, with an alkali metal carbonate or hydroxide. google.com This forms an alkali metal zirconylosilicate, which is then dissolved in hydrochloric acid. An aqueous sulfate solution is added to this mixture, and upon heating, basic zirconium sulfate precipitates, leaving the silica in solution. google.com

Another approach involves the alkaline decomposition of zircon using methods like sodium hydroxide fusion or sodium carbonate sintering. zirconiumworld.comzirconiumworld.com The resulting material is leached with sulfuric acid to create a zirconium sulfate solution. From this solution, acidic zirconium sulfate can be precipitated by controlling acidity and concentration. zirconiumworld.com

A novel method for selectively recovering zirconium from complex sulfuric acid leach solutions involves a sequence of steps: first, niobium is preferentially precipitated by adjusting the pH to around 1.0. Then, after partially removing sulfate ions with calcium chloride, basic zirconium sulfate is precipitated at a pH of ~1.6 and a temperature of 75 °C. mdpi.comresearchgate.net This method achieves a high zirconium recovery yield (96.18%) and effectively separates it from major impurities like iron and aluminum. mdpi.comresearchgate.net

Furthermore, basic zirconium sulfate can be used as a precursor to synthesize other zirconium compounds. For example, reacting it with ammonium carbonate or bicarbonate can produce basic zirconium carbonate of high purity. google.com

Structural Elucidation and Characterization

Crystalline Structures and Polymorphism

Basic zirconium sulfates encompass a range of compounds characterized by a zirconium-to-sulfate molar ratio greater than 1:2. Their structures can be complex, often featuring zirconium atoms linked by oxygen and hydroxyl bridges.

One notable polymorph is Hydrated Pentazirconyl Disulfate (PZDS), which has a characteristic zirconium-to-sulfate ratio of 5:2. mdpi.com While the precise structure of this specific formula can be elusive and may often present as amorphous, other crystalline forms of basic zirconium sulfate (B86663) have been well-characterized, providing insight into the structural possibilities. mdpi.com

For instance, the compound Zr(OH)₂SO₄ has been synthesized hydrothermally and its crystal structure determined. It is orthorhombic, belonging to the space group Pnma. iaea.org Another hydrated form, Zr(OH)₂SO₄·3H₂O, has also been identified and its structure solved from X-ray powder diffraction data, revealing a monoclinic system with the space group Pn. researchgate.net These characterized structures demonstrate the existence of ordered crystalline frameworks within the broader class of basic zirconium sulfates.

A more complex example is a basic zirconium sulfate with the formula Zr₁₈O₄(OH)₃₈(SO₄)₁₂·33H₂O. This compound crystallizes in the hexagonal system and features a complex arrangement of 18 zirconium atoms linked by oxygen bridges, forming large channels containing water molecules. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Zr(OH)₂SO₄ | Orthorhombic | Pnma | a = 11.09(2) Å, b = 5.543(1) Å, c = 6.656(2) Å |

| Zr(OH)₂SO₄·3H₂O | Monoclinic | Pn | a = 6.9365(4) Å, b = 9.0055(5) Å, c = 5.4541(4) Å, β = 90.672(8)° |

The formation of basic zirconium sulfate is intrinsically linked to the complex aqueous chemistry of zirconium(IV). In acidic solutions, Zr(IV) ions undergo extensive hydrolysis and polymerization. researchgate.net The dominant species in aqueous solutions are often polynuclear, such as the cyclic tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. chemicalbook.com

The presence of sulfate ions significantly influences this equilibrium. Sulfate ions can act as ligands, forming various complexes with zirconium. mdpi.com In acidic sulfate solutions with a pH greater than 0, the predominant dissolved species are often of the form Zr(SO₄)₃²⁻. mdpi.com

The precipitation of basic zirconium sulfate, such as Zr₅O₈(SO₄)₂·xH₂O, is typically induced by carefully controlling the reaction conditions. This process is sensitive to factors like pH, temperature, and the zirconium-to-sulfate ratio. For example, basic zirconium sulfate can be obtained by mixing a zirconium chloride solution with a sulfuric acid solution at a temperature of 60–90 °C and a pH between 1.2 and 2.0, targeting a zirconium-to-sulfate ratio of 5:2. mdpi.com Adjusting the pH to approximately 1.6 at 75 °C has been shown to yield a high precipitation rate. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopy is a vital tool for probing the chemical bonding and phase composition of basic zirconium sulfate.

FTIR spectroscopy provides detailed information about the functional groups and bonding within basic zirconium sulfate. The infrared spectra exhibit characteristic absorption bands corresponding to the vibrations of sulfate ions, hydroxyl groups, and zirconium-oxygen bonds.

The vibrations of the sulfate group are particularly informative. The presence of covalently bonded bidentate sulfate ions on the surface of zirconia is indicated by new peaks appearing in the 995-1404 cm⁻¹ range. acs.org More specific assignments within this range can distinguish different types of sulfur-oxygen vibrations. Bands in the range of 900-1114 cm⁻¹ are correlated to S-O bonding, while those between 1250-1400 cm⁻¹ are attributed to S=O bonding. govinfo.gov Additionally, Zr-O-Zr stretching vibrations are typically observed in the 424-740 cm⁻¹ region. In complex zirconium-based frameworks, bands at approximately 470 cm⁻¹ and 650 cm⁻¹ have been assigned to Zr-μ₃-O and Zr-μ₃–OH sites, respectively.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3200 - 3400 | Stretching vibration of -OH groups |

| 1635 | Bending vibration of coordinated H₂O molecules |

| 1227 - 1404 | Asymmetric S=O vibrations |

| 1134 - 1157 | Symmetric S=O vibrations |

| 1049 - 1096 | Asymmetric S-O vibrations |

| 995 - 1114 | Symmetric S-O vibrations |

| 424 - 740 | Zr-O-Zr stretching vibrations |

| ~650 | Zr-μ₃–OH sites |

| ~470 | Zr-μ₃-O sites |

Raman spectroscopy is highly effective for determining the phase composition of zirconium-based materials, as different crystalline phases of zirconia (the product of calcining zirconium salts) have distinct Raman signatures. This technique can identify the presence of surface sulfate species and elucidate structural details.

In a cluster with a Zr₆O₈ core, a notable Raman band at 1010 cm⁻¹ is attributed to the symmetrical vibration of the SO₄²⁻ group. Zr-O vibrations in such clusters are observed at lower frequencies, typically around 440 cm⁻¹ and 597 cm⁻¹, corresponding to Zr–O–Zr and Zr–O(H)–Zr stretching modes, respectively.

When analyzing the zirconia phases that can be formed from basic zirconium sulfate, Raman spectroscopy can clearly distinguish between the monoclinic and tetragonal forms. The tetragonal phase of zirconia shows strong bands at approximately 268, 460, and 648 cm⁻¹, while the monoclinic phase exhibits characteristic peaks at around 177, 333, 381, 475, 558, and 637 cm⁻¹.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| 1010 | Symmetrical SO₄²⁻ vibration in Zr₆O₈ cluster |

| ~648, ~460, 268 | Characteristic bands of tetragonal ZrO₂ |

| 637, 558, 475, 381, 333, 177 | Characteristic bands of monoclinic ZrO₂ |

| 597 | Zr–O(H)–Zr stretching modes |

| 440 | Zr–O–Zr stretching modes |

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive technique for determining the crystallinity and crystal structure of materials. For basic zirconium sulfate, XRD analysis can reveal whether the material is crystalline or amorphous and can identify specific crystalline phases present.

While some precipitation methods yield an amorphous basic zirconium sulfate, crystalline forms have been successfully synthesized and analyzed. mdpi.com The ab initio structure determination of Zr(OH)₂SO₄·3H₂O was accomplished using conventional X-ray powder diffraction, which allowed for the indexing of the diffraction pattern and refinement of the crystal structure. researchgate.net This demonstrates that with appropriate synthesis and analysis, detailed structural information, including unit cell dimensions and atomic positions, can be obtained.

The analysis of an XRD pattern involves correlating the observed diffraction peaks (at specific 2θ angles) to the spacing between crystal lattice planes (d-spacing) via Bragg's Law. These d-spacings are then indexed with Miller indices (h, k, l) that correspond to a specific crystal lattice. The table below provides the fundamental crystallographic data derived from such an analysis for a known crystalline phase of basic zirconium sulfate.

| Compound | Crystal System | Unit Cell Parameters | Reference PDF Card |

|---|---|---|---|

| Zr(OH)₂SO₄·3H₂O | Monoclinic | a=6.9365 Å, b=9.0055 Å, c=5.4541 Å, β=90.672° | Derived from ab initio structure determination |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal behavior of basic zirconium sulfate, including its decomposition pathway and associated energy changes.

The thermal decomposition of zirconium oxyhydroxides, which are structurally related to basic zirconium sulfate, generally proceeds through a multi-step process: the initial loss of adsorbed water, followed by dehydroxylation to form amorphous zirconia, and finally, crystallization into tetragonal and then monoclinic ZrO₂ phases. researchgate.net A sharp exothermic peak observed around 434 °C in a DSC curve is attributed to the crystallization of amorphous ZrO₂ into the tetragonal phase. researchgate.net

For sulfated zirconia, TGA-DSC studies reveal distinct thermal events. A typical analysis shows an initial weight loss corresponding to an endothermic effect ending around 200°C, which is due to the removal of physisorbed water. researchgate.net A more significant decomposition event occurs at higher temperatures. An endothermic peak starting around 650°C and reaching a maximum at 680°C is attributed to the decomposition of sulfate ions and the evolution of SO₃. researchgate.net This corresponds to a distinct weight loss in the TGA curve. researchgate.net The thermal disintegration of basic zirconium sulfate to produce zirconium oxide is known to occur at temperatures ranging from 850°C to 1200°C. osti.gov

Studies on zirconium sulfate hydrates also provide insight. The thermal behavior of various Zr(SO₄)₂·nH₂O hydrates has been investigated, indicating a complex decomposition process involving the loss of water molecules at different stages. iaea.org DSC studies on zirconium alloys have also been used to identify phase transformations between different zirconium phases, such as the transition from the α-Zr to β-Zr phase, which occurs between 600 and 950°C. researchgate.net

Table 3: Key Thermal Events in the Decomposition of Sulfated Zirconia

| Temperature Range | Observed Event (TGA/DSC) | Interpretation | Source(s) |

|---|---|---|---|

| ~100-200 °C | Endothermic peak, weight loss (~10%) | Loss of adsorbed/physisorbed water | researchgate.netresearchgate.net |

| ~434 °C | Sharp exothermic peak | Crystallization of amorphous ZrO₂ to tetragonal ZrO₂ | researchgate.net |

| ~650-680 °C | Endothermic peak, weight loss | Decomposition of sulfate groups (evolution of SO₃) | researchgate.net |

| 850-1200 °C | Decomposition | Final conversion to zirconium oxide | osti.gov |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) and other microscopic techniques are employed to investigate the particle size, shape, and degree of agglomeration of basic zirconium sulfate and its derivatives.

Research into the continuous production of basic zirconium sulfate has shown that under certain conditions, highly agglomerated structures with fractal geometries can form. utah.edu The morphology and particle size can be controlled by varying reaction parameters, leading to average particle sizes ranging from 0.7 to 8.5 microns. utah.edu

When basic zirconium sulfate is used as a precursor to synthesize zirconia nanoparticles, SEM and Transmission Electron Microscopy (TEM) are essential for characterizing the final product. One study reported the synthesis of zirconia nanoparticles with particle sizes ranging from 27 nm to 189 nm, as observed by SEM. researchgate.net TEM analysis of the same material showed a majority particle size of around 50 nm. researchgate.net Another synthesis using a sol-gel method with a zirconium sulfate precursor yielded ZrO₂ nanoparticles with diameters of 10-25 nm. researchgate.net

SEM images frequently reveal that zirconia nanoparticles have a tendency to agglomerate. researchgate.net This agglomeration is often due to the small size and high surface energy of the nanocrystals. researchgate.net The morphology can appear as irregularly packed nanoparticles that form larger, monolithic structures with interparticle voids. nih.gov These aggregates can consist of small monoclinic crystals that are bonded together. researchgate.net

Table 4: Morphological Characteristics of Basic Zirconium Sulfate Derived Materials

| Material | Technique | Observed Morphology | Particle Size | Source(s) |

|---|---|---|---|---|

| Basic Zirconium Sulfate | Microscopy | Highly agglomerated structures, fractal geometries | 0.7 - 8.5 µm (aggregates) | utah.edu |

| ZrO₂ Nanoparticles (from ZBS) | SEM/TEM | Agglomerated nanoparticles | 27 - 189 nm (SEM), ~50 nm (TEM) | researchgate.net |

| ZrO₂ Nanoparticles (from Zr(SO₄)₂) | Microscopy | Nanoparticles | 10 - 25 nm | researchgate.net |

| Calcined ZrO₂ Nanoparticles | SEM/TEM | Agglomerated small monoclinic crystals | 3 - 15 nm (from XRD) | researchgate.net |

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Behavior of Zirconium Species in Sulfuric Acid Media

In aqueous solutions, the zirconium(IV) ion undergoes extensive hydrolysis, a process significantly influenced by the acidity of the medium. In strongly acidic solutions, the formation of polynuclear hydrolysis species is a dominant feature. researchgate.net As the acidity decreases, mononuclear hydrolysis species become more prevalent. researchgate.net The solubility of zirconium(IV) is controlled by these hydrolysis reactions. researchgate.net

The hydrolysis of Zr(IV) can be represented by a series of equilibria, leading to the formation of various hydroxylated and oxygenated species. Studies have identified the presence of monomeric species such as Zr(OH)³⁺, Zr(OH)₂²⁺, and Zr(OH)₄⁰(aq), as well as polymeric species like Zr₄(OH)₈⁸⁺. researchgate.net The relative stability of these species is a function of pH and zirconium concentration. For instance, at very low pH, the unhydrolyzed Zr⁴⁺ ion may exist, but it rapidly hydrolyzes as the pH increases. The formation of these hydrolyzed species is a precursor to the precipitation of basic salts.

The general hydrolysis reaction can be written as: xZr⁴⁺ + yH₂O ⇌ Zrₓ(OH)ᵧ⁽⁴ˣ⁻ʸ⁾⁺ + yH⁺

The extent of hydrolysis and polymerization is a critical factor in controlling the subsequent precipitation of basic zirconium sulfate (B86663). In sulfuric acid, the presence of sulfate ions further complicates these equilibria through complexation reactions.

Complexation with Sulfate Ions and Other Ligands

Sulfate ions play a crucial role in the chemistry of zirconium in acidic solutions by forming stable complexes with zirconium(IV) ions. This complexation competes with the hydrolysis reactions, thereby influencing the conditions under which basic zirconium sulfate precipitates. mdpi.com The formation of sulfate complexes can inhibit the hydrolysis of Zr⁴⁺ and Hf⁴⁺ as the pH is increased, effectively expanding the stable region for dissolved zirconium. mdpi.com

In acidic sulfate solutions with a pH greater than 0, the predominant forms of zirconium are sulfate complexes like Zr(SO₄)₃²⁻. mdpi.com The complexation reaction of Zr⁴⁺ in an acidic sulfate solution can be represented by the following general equation: Zr⁴⁺ + iSO₄²⁻ ⇌ Zr(SO₄)ᵢ⁽⁴⁻²ⁱ⁾

The stability of these complexes is significant and has been quantified through stability constants. The presence of other ligands can also influence the system. For example, the reactivity of basic zirconium sulfate with carbonate, oxalate, and phosphate (B84403) reagents has been studied, showing that the oxo- and hydroxo-ligands in the basic salt can be replaced by these acido-ligands. osti.gov

| Species | Log β₁ | Log β₂ | Log β₃ |

| Zr(IV) | 3.8 | 6.51 | 7.71 |

| Hf(IV) | 3.82 | 6.56 | 7.78 |

This table presents the stability constants (βi) for sulfate complexes of Zirconium(IV) and Hafnium(IV). The data highlights the strong affinity of these metal ions for sulfate ligands in aqueous solutions. mdpi.com

Precipitation Mechanisms and Agglomeration Growth

The precipitation of basic zirconium sulfate, often formulated as Zr₅O₈(SO₄)₂·xH₂O, is a key process for the selective recovery of zirconium from acidic leach solutions. mdpi.com This precipitation is typically induced by adjusting the pH and temperature of a zirconium-rich sulfuric acid solution. mdpi.com

This reaction demonstrates that the precipitation is highly dependent on the hydrogen ion concentration (pH). Studies have shown that an optimal pH for this precipitation is around 1.6. mdpi.comdiva-portal.org Below this pH, the precipitation yield decreases, while at higher pH values, there is an increased risk of co-precipitation of impurities like iron and aluminum. mdpi.com

Temperature is another critical parameter. The precipitation yield of zirconium increases with temperature, with an optimal temperature reported to be around 75°C. mdpi.comdiva-portal.org The reaction time also influences the yield, with studies indicating that a reaction time of 60 minutes is sufficient to achieve a high precipitation yield of over 96%. mdpi.com

The growth of the basic zirconium sulfate particles often occurs through agglomeration. utah.edu The mixing power and reaction temperature have been identified as key processing variables that affect the particle size, suggesting that shear aggregation is a dominant mechanism in particle growth. utah.edu An increase in reaction temperature leads to an increase in the aggregate size. utah.edu

Interactions with Impurities in Complex Solutions (e.g., Fe, Al, Nb, Hf)

In industrial process solutions, zirconium is often present with a variety of other metal ions. The selective precipitation of basic zirconium sulfate is a method used to separate zirconium from impurities such as iron (Fe), aluminum (Al), and niobium (Nb). mdpi.comdiva-portal.org

The precipitation of basic zirconium sulfate occurs at a pH below 2.0, which is advantageous because the co-precipitation of Fe(III) and Al(III) is low under these acidic conditions. mdpi.com This allows for the effective removal of these major impurities from the zirconium product. For instance, a process involving the precipitation of basic zirconium sulfate at pH ~1.6 resulted in a precipitate with low concentrations of Fe and Al. mdpi.comdiva-portal.org

Niobium can be separated prior to zirconium precipitation by adjusting the pH to around 1.0, which causes preferential precipitation of niobium. mdpi.comdiva-portal.org

Hafnium (Hf), however, exhibits chemical properties that are very similar to zirconium, and it tends to follow zirconium through the precipitation process. mdpi.com As a result, the basic zirconium sulfate precipitate will typically contain hafnium. For example, a precipitate containing 33.77% Zr was also found to contain 0.59% Hf. mdpi.comdiva-portal.org The stability constants for sulfate complexes of Hf(IV) are very close to those of Zr(IV), which contributes to their similar behavior in solution. mdpi.com

| Element | Content (wt%) |

| Zr | 33.77 |

| Hf | 0.59 |

| Nb | 0.13 |

| Al | 0.33 |

| Fe | 0.11 |

| Si | 0.05 |

| S | 10.30 |

| Ca | 6.28 |

This table shows the chemical composition of a basic zirconium sulfate precipitate obtained from a sulfuric acid leach solution after the preferential removal of Niobium. The data illustrates the selective precipitation of Zirconium and Hafnium, with low levels of other impurities like Aluminum and Iron. researchgate.net

Thermodynamic and Kinetic Studies of Formation and Decomposition

Thermodynamic and kinetic studies are essential for understanding and optimizing the processes involving basic zirconium sulfate. The formation of various zirconium species in solution is governed by their thermodynamic stability. For instance, the relative thermodynamic instability of the hypothetical hexameric zirconium cluster {Zr₆¹²⁺} compared to the tetrameric {Zr₄⁸⁺} cluster in aqueous solution has been reported based on density functional theory calculations. lbl.gov Such studies provide insight into the fundamental building blocks that may lead to the nucleation and growth of basic zirconium sulfate precipitates.

The precipitation process itself is subject to kinetic control. The rate of precipitation and the final particle characteristics are influenced by factors such as temperature, pH, reactant concentrations, and mixing intensity. utah.edu For example, the yield of basic zirconium sulfate precipitation increases with both time and temperature up to an optimal point. mdpi.com

The thermal decomposition of basic zirconium sulfate is a critical step in the production of high-purity zirconia (ZrO₂). mdpi.com The decomposition process involves the removal of water and sulfate groups at elevated temperatures. Studies on the thermal disintegration of basic zirconium sulfate have shown that it decomposes at high temperatures to produce zirconium oxide. osti.gov The process generally occurs in stages, with the loss of water of hydration followed by the decomposition of the sulfate groups. The final product of this thermal treatment is typically zirconia, a technologically important ceramic material. mdpi.com A high-quality ZrO₂ product can be obtained from the basic sulfate precipitate. mdpi.comdiva-portal.org

Advanced Research Applications

Precursor for Zirconia (ZrO₂) Production

The synthesis of zirconium dioxide (ZrO₂), or zirconia, a ceramic material with exceptional thermal stability and mechanical properties, frequently employs basic zirconium sulfate (B86663) as a starting material. nih.gov The use of this precursor allows for precise control over the purity, crystalline structure, and ultimate properties of the final zirconia product.

Preparation of High-Purity Zirconia from Basic Zirconium Sulfate Precipitates

High-purity zirconia can be effectively produced through the calcination of basic zirconium sulfate precipitates. The process typically begins with the precipitation of basic zirconium sulfate from a solution, often derived from sources like zircon sand or zirconium chloride solutions. google.commdpi.com One method involves reacting an aqueous solution of zirconyl chloride with a sulfate solution to precipitate the basic zirconium sulfate. google.com Another approach uses the basic zirconium sulfate precipitation method to recover zirconium from sulfuric acid leach solutions, which effectively removes major impurities like iron and aluminum. mdpi.comresearchgate.net

Following precipitation, the basic zirconium sulfate is washed and then calcined at high temperatures, typically 800°C or higher, to decompose the sulfate and form zirconium oxide. google.comresearchgate.net This route is advantageous for producing a commercial-grade zirconia with low levels of impurities. google.com For instance, a precipitate containing 33.77% zirconium can be calcined at 600°C to yield a high-quality zirconia product. mdpi.com The process can be refined by dissolving the initial basic zirconium sulfate precipitate in hydrochloric acid and then reprecipitating it by heating the solution, which further purifies the intermediate before the final calcination step. google.com

Control over Zirconia Polymorphs (e.g., tetragonal vs. monoclinic phase stabilization)

Zirconia exists in several crystalline forms, or polymorphs, primarily monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). The specific phase significantly influences the material's properties and applications. Basic zirconium sulfate is a valuable precursor because its subsequent treatment allows for targeted stabilization of these polymorphs.

The presence of sulfate ions plays a crucial role in stabilizing the tetragonal phase, which is often desired for its higher catalytic activity and mechanical toughness. digitellinc.comresearchgate.net The addition of zirconium sulfate to zirconia has been shown to increase the temperature at which the material transitions from an amorphous to a tetragonal phase. researchgate.net This stabilization is attributed to the interaction between the sulfate groups and the zirconia surface. researchgate.net Research indicates that sulfated zirconia can maintain a thermally stable tetragonal phase up to 650°C. researchgate.net Without sulfation, zirconia tends to form the monoclinic phase at lower temperatures. The synthesis method, including the choice of precursor, directly impacts the resulting polymorphs and their surface properties, such as the types of hydroxyl groups present. researchgate.net

Influence of Calcination Temperature on Zirconia Product

Calcination temperature is a critical parameter that profoundly affects the final characteristics of the zirconia produced from basic zirconium sulfate. The temperature influences the phase composition, crystallinity, crystal size, and surface area of the resulting zirconia powder.

Studies have shown a clear correlation between calcination temperature and the dominant zirconia polymorph. While lower temperatures may favor the amorphous or tetragonal phase, increasing the calcination temperature generally promotes the formation of the more stable monoclinic phase. researchgate.networldresearchersassociations.com For example, calcination of zirconia precipitates at 800°C for two hours was found to increase both crystallinity and crystal size, while also causing a partial transformation of the monoclinic structure into cubic and tetragonal forms. researchgate.net However, other studies report that increasing the calcination temperature leads to a greater proportion of the monoclinic phase in sulfated zirconia. researchgate.networldresearchersassociations.com This temperature increase also typically results in a decrease in the material's surface area and the number of acid sites. worldresearchersassociations.com

Table 1: Effect of Calcination Temperature on Zirconia Properties

| Calcination Temperature (°C) | Primary Effect on Zirconia Phase | Effect on Surface Area | Effect on Acidity | Source |

|---|---|---|---|---|

| 400 | Amorphous structure | High (e.g., 220 m²/g) | High | worldresearchersassociations.com |

| 600 | Development of tetragonal phase, maximized CO conversion for synthesized SZ | Decreases | Decreases | researchgate.networldresearchersassociations.com |

| > 700 | Increase in monoclinic phase, decomposition of sulfate groups | Significant decrease | Drops almost to zero | researchgate.networldresearchersassociations.com |

| 800 | Increased crystallinity and crystal size, partial transformation to cubic and tetragonal phases | - | - | researchgate.net |

Catalysis and Adsorption

Basic zirconium sulfate is a fundamental precursor in the synthesis of sulfated zirconia (SZ), a material renowned for its strong acidic properties, making it a "superacid" catalyst. These catalysts are pivotal in various chemical reactions, including hydrocarbon isomerization and esterification.

Development of Sulfated Zirconia Catalysts using Basic Zirconium Sulfate Precursors

Sulfated zirconia catalysts are typically prepared by treating a zirconium hydroxide (B78521) or basic zirconium sulfate precursor with a sulfating agent, such as sulfuric acid or ammonium (B1175870) sulfate, followed by calcination. mdpi.comnih.gov The process involves dispersing the precursor, like Zr(OH)₄ powder, into a sulfuric acid or ammonium sulfate solution. researchgate.netnih.gov After impregnation, the material is dried and then calcined at a specific temperature, often between 500-650°C, to activate the catalyst. nih.gov

Enhancement of Acidic Properties (Brønsted and Lewis Acid Sites)

The exceptional catalytic activity of sulfated zirconia stems from the generation of strong acid sites on its surface. Pure zirconia possesses Lewis acidity due to the presence of electron-deficient zirconium cations (Zr⁴⁺). mdpi.comnih.gov The sulfation process dramatically enhances this acidity and, crucially, also generates Brønsted acid sites, which are proton donors. researchgate.netnih.gov

The interaction between the sulfate groups and the zirconia support creates a powerful electron-withdrawing effect, which increases the strength of the neighboring Lewis acid sites. mdpi.com The Brønsted acidity is believed to arise from the structure of the surface sulfate species, which can behave similarly to sulfuric acid grafted onto the zirconia surface. osti.gov The combination and cooperation between these abundant and strong Brønsted and Lewis acid sites are thought to be the origin of the "superacidic" character of sulfated zirconia. digitellinc.com The density and strength of these acid sites can be tuned by controlling the sulfate loading and calcination temperature, allowing for the optimization of the catalyst for specific reactions like the dehydration of formic acid or the isomerization of n-butane. nih.govrsc.org

Table 2: Acid Site Characteristics of Sulfated Zirconia

| Acid Site Type | Origin | Role in Catalysis | Source |

|---|---|---|---|

| Lewis Acid Sites | Coordinatively unsaturated zirconium cations (Zr⁴⁺) on the zirconia surface. Strength is enhanced by the inductive effect of sulfate groups. | Act as electron pair acceptors, crucial for activating various reactant molecules. | digitellinc.commdpi.comnih.govmdpi.com |

| Brønsted Acid Sites | Generated by the sulfation process, associated with surface sulfate species that can donate protons. | Act as proton donors, essential for reactions like dehydration and isomerization. | digitellinc.comresearchgate.netnih.govosti.gov |

Crosslinking Agent in Polymer Chemistry

Beyond catalysis, basic zirconium sulfate finds important applications in polymer chemistry, particularly as a crosslinking agent.

In the field of enhanced oil recovery (EOR), polymer gels are used to modify the permeability of subterranean formations to improve the sweep efficiency of injected fluids. The durability and stability of these gels under harsh reservoir conditions of high temperature and salinity are critical for their successful application.

Basic zirconium sulfate has been effectively used as a crosslinking agent for polymers like hydrolyzed polyacrylamide (HPAM) to create robust and durable polymer gels. The zirconium ions form strong coordinate bonds with the carboxylate groups on the polymer chains, creating a three-dimensional network structure that imparts high thermal stability and mechanical strength to the gel.

Research has demonstrated that incorporating nanoparticles, such as magnesium oxide, into the polymer-zirconium sulfate gel system can further enhance its durability. These nanocomposite gels exhibit improved storage modulus and significantly reduced syneresis (water loss) over extended periods at elevated temperatures compared to gels without nanoparticles. Core flooding experiments have also shown that these advanced polymer gels can effectively reduce the permeability of porous media, highlighting their potential for improving oil recovery in challenging reservoir environments.

Intermediate in Zirconium Compound Synthesis

Basic zirconium sulfate is a key intermediate in the production of other commercially important zirconium compounds.

Basic zirconium sulfate can be readily converted to zirconium oxychloride (ZrOCl2) . This is typically achieved by reacting basic zirconium sulfate with ammonia (B1221849) to precipitate zirconium hydroxide. The resulting zirconium hydroxide is then dissolved in hydrochloric acid to yield a solution of zirconium oxychloride, from which crystals of zirconium oxychloride octahydrate can be obtained through evaporation and crystallization mdpi.com.

Similarly, basic zirconium sulfate serves as a precursor for the synthesis of zirconium sulfate (Zr(SO4)2) . This conversion can be accomplished by treating basic zirconium sulfate with an excess of sulfuric acid. The addition of sulfuric acid leads to the precipitation of zirconium sulfate, which can then be isolated and purified mdpi.com.

Preparation of Basic Zirconium Carbonate

Basic zirconium sulfate serves as a crucial intermediate in the synthesis of other zirconium compounds, most notably basic zirconium carbonate. This conversion is significant because basic zirconium carbonate is a key precursor for producing high-purity zirconium oxide, a material widely used in the ceramics industry. google.com

Several methods exist for this conversion, primarily involving the reaction of basic zirconium sulfate with a carbonate source in an aqueous medium. google.com One straightforward method involves reacting basic zirconium sulfate directly with ammonium carbonate or an alkali carbonate. google.com For optimal yield, a molar ratio of approximately 0.8 moles of ammonium carbonate per mole of ZrO₂ contained within the basic zirconium sulfate is recommended. google.com The reaction proceeds efficiently at room temperature and pressure. Ammonium carbonate is often preferred as it leads to a purer final product. google.com The resulting pulp is stirred, filtered, and the residue is washed with water to remove sulfate ions, yielding crystalline basic zirconium carbonate, which corresponds approximately to the formula 4ZrO₂·CO₂·11H₂O. google.com

A more complex method is employed when higher purity is required. This process involves a multi-step purification of the basic zirconium sulfate before its conversion. google.comjustia.com

Initial Precipitation : Basic zirconium sulfate is first precipitated from an aqueous solution of zirconium sulfate by adding an alkali or ammonium carbonate. google.comjustia.com

Purification by Reprecipitation : The precipitated basic zirconium sulfate is then dissolved in a hydrochloric acid (HCl) solution. By heating this solution to 50°C or higher, the basic zirconium sulfate is reprecipitated in a more easily filterable and purer form. google.comjustia.com

Conversion to Carbonate : The purified basic zirconium sulfate is suspended in water. An alkali carbonate, ammonium carbonate, or their hydrogen carbonate counterparts are added to the suspension, converting the sulfate to basic zirconium carbonate. google.comjustia.com

This purification and conversion process provides a simple and economical route to producing very high-purity basic zirconium carbonate, which is essential for applications in electroceramics. google.com

| Method | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Direct Conversion | Basic Zirconium Sulfate, Ammonium Carbonate (or Alkali Carbonate) | Aqueous medium, Room temperature, Molar ratio of ~0.8 (carbonate to ZrO₂) | Crystalline Basic Zirconium Carbonate (4ZrO₂·CO₂·11H₂O) | google.com |

| High-Purity Synthesis | Zirconium Sulfate, Alkali/Ammonium Carbonate, Hydrochloric Acid | Multi-step precipitation, dissolution, and reprecipitation prior to conversion | High-Purity Basic Zirconium Carbonate | google.comjustia.com |

Potential for Ceramic Pigment Development

Basic zirconium sulfate is a significant precursor in the development of ceramic pigments due to its ability to be converted into highly stable, high-temperature materials. Its primary role is as a starting material for zirconium oxide (ZrO₂) and as a component in the synthesis of zircon (ZrSiO₄)-based pigments. google.comresearchgate.net

The calcination of basic zirconium sulfate at temperatures of 800°C or higher yields monoclinic zirconium oxide. google.com This zirconia is a valuable commercial-grade material used as a component in piezoelectric materials and, critically, as a starting material for various ceramic pigments. google.com Furthermore, basic zirconium sulfate itself is utilized in applications such as the coating of titanium dioxide pigments, enhancing their properties. zircomet.com

Zircon (ZrSiO₄) based pigments are extensively used in the ceramics industry because of their exceptional thermal and chemical stability in high-temperature applications like glazes. researchgate.netuctm.edu Zircon acts as a stable host lattice that can incorporate various chromophore ions to produce a range of colors. uctm.edu For instance, the inclusion of iron results in coral-pink pigments. researchgate.net

Modern synthesis techniques, such as the sol-gel method, utilize zirconium sulfate to produce fine, high-purity zircon pigments at lower temperatures than traditional ceramic methods. researchgate.netresearchgate.net In this process, a zirconium precursor like zirconium sulfate is reacted with a silica (B1680970) source and a dopant ion (e.g., iron sulfate for pink pigments). researchgate.net The gelation process facilitates the formation of Zr-O-Si bonds, leading to the creation of the zircon crystal structure upon calcination at temperatures around 1200°C. researchgate.net This method allows for the synthesis of high-quality iron-zircon pigments with fine particle sizes, which is crucial for achieving intense and consistent coloration in ceramic glazes. researchgate.netresearchgate.net

| Application | Process | Resulting Product/Pigment | Key Advantage | Reference |

|---|---|---|---|---|

| Zirconium Oxide Production | Calcination of Basic Zirconium Sulfate (≥800°C) | Monoclinic Zirconium Oxide (ZrO₂) | Creates a key starting material for various pigments. | google.com |

| Pigment Coating | Application to TiO₂ | Coated Titanium Dioxide Pigments | Enhances pigment properties. | zircomet.com |

| Zircon Pigment Synthesis | Sol-Gel method using Zirconium Sulfate | Iron-Zircon (Fe-ZrSiO₄) Coral-Pink Pigment | Lower synthesis temperature, high purity, and fine particle size. | researchgate.netresearchgate.net |

| General Ceramic Colors | Combination with known colorants | Various ceramic colors | Acts as a versatile component in pigment formulation. | google.com |

Future Directions and Emerging Research Areas

Development of Uniformly Structured Crystalline Catalysts

The development of uniformly structured crystalline catalysts from basic zirconium sulfate (B86663) is a significant area of future research. While much of the current literature focuses on amorphous or poorly crystalline sulfated zirconia, the drive is now towards creating highly ordered structures to enhance catalytic activity and selectivity. mdpi.com The arrangement of zirconium and sulfate ions in a regular crystalline lattice can lead to the formation of well-defined and highly accessible acid sites, which are crucial for many catalytic processes. researchgate.net

Research in this area is exploring methods to control the crystallization process of basic zirconium sulfate to produce specific polymorphs with desired catalytic properties. The goal is to move beyond the limitations of amorphous sulfated zirconia, which often suffers from a broad distribution of acid site strengths and deactivation due to structural changes at high temperatures. mdpi.com By achieving uniform crystalline structures, researchers aim to create more stable and efficient catalysts for a range of chemical reactions, including isomerization, and esterification. mdpi.comwikipedia.org The synthesis of these catalysts often involves carefully controlled precipitation methods followed by calcination to achieve the desired crystalline phase. researchgate.net

Exploration of Hierarchical Porosity in Zirconium Sulfate Foams for Catalysis

A promising future direction in the application of basic zirconium sulfate is the development of materials with hierarchical porosity, such as foams. These structures, which contain a network of interconnected pores of different sizes (micropores, mesopores, and macropores), offer significant advantages in catalysis. rug.nl The macropores facilitate the transport of reactants and products, while the smaller meso- and micropores provide a high surface area for catalytic reactions. capes.gov.br

While research on basic zirconium sulfate foams is still in its early stages, the principles are being actively explored in related materials like zeolites and other metal oxides. rug.nl The synthesis of such hierarchically porous materials could involve techniques like sol-gel processing with the use of templates to create the desired pore structure. The resulting zirconium sulfate foams would be lightweight, have a large surface area, and possess enhanced mass transport properties, making them highly efficient catalysts. capes.gov.br These advanced materials could find applications in processes where diffusion limitations are a significant challenge.

Advanced Materials Design through Controlled Precipitation and Conversion

The controlled precipitation of basic zirconium sulfate is a key area of research for designing advanced materials with specific properties. By carefully manipulating reaction parameters such as pH, temperature, reactant concentrations, and stirring speed, the physical and chemical characteristics of the precipitated basic zirconium sulfate can be precisely tailored. researchgate.netmdpi.com This control allows for the production of materials with desired particle size, morphology, and composition, which are critical for their performance in various applications. google.com

One of the primary goals of this research is to produce high-purity basic zirconium sulfate that can be used as a precursor for other zirconium compounds, such as zirconium oxide (zirconia). mdpi.comresearchgate.net The properties of the final zirconia product are heavily influenced by the characteristics of the initial basic zirconium sulfate precipitate. For instance, the synthesis of nano-sized zirconia powders with specific properties can be achieved by starting with a well-controlled basic zirconium sulfate precursor. researchgate.net

Research has shown that the precipitation process can be optimized to achieve high yields and purity. For example, a study on the precipitation of basic zirconium sulfate from a sulfuric acid leach solution demonstrated that by adjusting the pH to approximately 1.6 and maintaining a temperature of 75°C, a high-purity precipitate could be obtained with a yield of 96.18%. mdpi.comresearchgate.net The resulting precipitate, with the formula Zr₅O₈(SO₄)₂·xH₂O, had low levels of impurities like iron and aluminum. mdpi.com

Further research in this area focuses on understanding the complex chemistry of zirconium sulfate precipitation to enable the design of materials with novel properties for advanced applications. utah.edu This includes investigating the influence of various additives and the use of different zirconium precursors to control the final product's characteristics. google.com

Table 1: Optimal Conditions for Basic Zirconium Sulfate Precipitation

| Parameter | Optimal Value | Reference |

|---|---|---|

| pH | ~1.6 | mdpi.com |

| Temperature | 75 °C | mdpi.com |

| Molar Ratio of Zr to SO₄²⁻ | 5:2 | mdpi.com |

| Stirring Speed | 250 rpm | researchgate.net |

| Reactant Residence Time | 120 min | researchgate.net |

This table presents a compilation of optimized parameters from different studies for the controlled precipitation of basic zirconium sulfate.

Investigations into Environmental Applications and Remediation Technologies

The potential of basic zirconium sulfate in environmental applications and remediation technologies is an emerging area of research. Zirconium-based materials, in general, have shown promise as adsorbents for the removal of various pollutants from water due to their high affinity for certain ions and molecules. mdpi.com Basic zirconium sulfate, with its reactive surface and potential for modification, is being investigated for its ability to remove heavy metals, and other contaminants from industrial wastewater.

The mechanism of remediation often involves ion exchange or surface adsorption, where the sulfate and hydroxyl groups on the surface of the basic zirconium sulfate can interact with and bind to pollutants. The high surface area and porous nature that can be achieved through controlled synthesis methods further enhance its potential as an effective adsorbent. capes.gov.br

Furthermore, basic zirconium sulfate can serve as a precursor for the synthesis of other zirconium-based materials with specific remediation capabilities. For example, it can be converted into zirconium phosphate (B84403), a material known for its ability to remove heavy metal cations and dye molecules from wastewater. mdpi.com Research is also exploring the development of composite materials where basic zirconium sulfate is combined with other materials to create more robust and efficient remediation systems. The focus is on developing cost-effective and scalable technologies for treating contaminated water sources.

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Sulfuric acid, zirconium salt, basic | |

| Zirconium oxide | |

| Zirconia | |

| Iron | |

| Aluminum | |

| Zirconium phosphate | |

| Zirconium | |

| Sulfate |

Q & A

Q. What are the primary synthesis methods for basic zirconium sulfate, and how do reaction conditions influence product purity?

Basic zirconium sulfate is synthesized via:

- Acid leaching of zircon/baddeleyite : Reacting zircon (ZrSiO₄) or baddeleyite (ZrO₂) with sulfuric acid under controlled acidity (e.g., 2 mol/L H₂SO₄) to dissolve Zr species .

- Alkali fusion : Fusion of zircon with sodium carbonate, followed by sulfuric acid leaching to isolate Zr .

- Salt formation : Reaction of basic zirconium carbonate with sulfuric acid . Key parameters : Acidity (pH 1.0–1.6), temperature (75°C), and sulfate ion concentration significantly affect crystal structure and purity .

| Method | Typical Yield | Purity Challenges |

|---|---|---|

| Acid leaching | 90–95% | Silica/Fe/Al co-dissolution |

| Alkali fusion | 85–90% | Residual sodium contamination |

| Salt formation | >95% | Requires high-purity precursors |

Q. How does acidity control during synthesis impact zirconium sulfate solubility and crystallization?

Zirconium solubility in sulfuric acid is inversely proportional to acidity. At pH < 1.0, Zr remains soluble, while precipitation occurs at pH 1.6–2.0. Evaporation of the solution at 75–90°C enhances crystallization, but excess sulfate ions (e.g., from CaCl₂ addition) are required to suppress impurities like Fe/Al .

Q. What analytical techniques are recommended for characterizing basic zirconium sulfate?

- XRD : Identifies crystalline phases (e.g., ZrO₂·SO₃ vs. Zr(SO₄)₂·4H₂O) .

- Titration : Quantifies sulfate content via gravimetric analysis .

- ICP-MS/OES : Detects trace impurities (Fe, Al, Hf) down to ppm levels .

Q. How can researchers safely handle basic zirconium sulfate in laboratory settings?

- Avoid skin/eye contact and use fume hoods due to acidic hydrolysis products .

- Store in sealed containers away from moisture to prevent decomposition .

Q. What distinguishes basic zirconium sulfate from acidic zirconium sulfate in structure and application?

- Basic zirconium sulfate : Linear Zr-OH polymers with sulfate anions (mZrO₂·SO₃), used in leather tanning and TiO₂ coatings .

- Acidic zirconium sulfate : Zr(SO₄)₂·4H₂O, a hydrated salt for industrial intermediates .

Advanced Research Questions

Q. How can co-precipitation of Fe/Al impurities be minimized during basic zirconium sulfate synthesis?

- Stepwise pH adjustment : Precipitate Nb at pH 1.0, then Zr at pH 1.6 .

- Sulfate removal : Add CaCl₂ (120 g/L) to reduce SO₄²⁻ concentration, limiting Fe/Al solubility .

- Temperature control : Maintain 75°C to enhance Zr selectivity .

| Parameter | Optimal Value | Impurity Reduction |

|---|---|---|

| pH (Nb removal) | 1.0 | Nb: >99% |

| pH (Zr precipitation) | 1.6 | Fe/Al: <0.5% |

| Temperature | 75°C | Zr yield: 96.18% |

Q. What are the challenges in scaling up basic zirconium sulfate production while maintaining phase purity?

- Inconsistent leaching rates : Zircon mineralogy (e.g., zircon vs. eudialyte) affects acid resistance .

- Thermal decomposition : Basic zirconium sulfate loses sulfate above 100°C, requiring low-temperature drying .

- Particle size control : Agglomeration during evaporation necessitates anti-caking agents .

Q. How does basic zirconium sulfate enhance the performance of TiO₂ pigments in coatings?

- Surface modification : ZrO₂·SO₃ forms a dense inorganic coating (0.5–0.7% ZrO₂ by weight) on TiO₂ particles, improving weather resistance and gloss .

- Synergy with Al/P : Co-precipitation with aluminum phosphate (3.0–3.4% Al₂O₃) enhances dispersion .

Q. What contradictions exist in literature regarding zirconium sulfate stability in acidic environments?

- Conflict : Some studies report Zr sulfate stability in ≤60% H₂SO₄ at boiling points , while others note sulfate loss at >100°C .

- Resolution : Stability depends on oxide film integrity; impurities (e.g., Cl⁻) accelerate corrosion .

Q. What advanced methods improve zirconium recovery from complex leachates (e.g., rare earth residues)?

- Selective precipitation : Use NH₄OH to precipitate Zr as (NH₄)₂Zr(OH)₂(SO₄)₂, avoiding REE co-precipitation .

- Solvent extraction : Tributyl phosphate (TBP) in kerosene selectively extracts Zr from H₂SO₄ media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.